![molecular formula C10H13N5O2 B12897706 N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide CAS No. 138307-66-1](/img/structure/B12897706.png)
N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a key structural motif in many biologically active molecules, including nucleotides and nucleosides. The compound’s unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and condensation reactions to form the purine nucleus.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction. This can be achieved by reacting the purine derivative with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Formylation: The final step involves the formylation of the ethylated purine derivative. This can be done using formic acid or a formylating reagent such as formic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with nucleic acids makes it useful in studying DNA and RNA interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines. It may be investigated for its antiviral, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that contains a purine ring system.
Uniqueness
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike naturally occurring purines, this compound has an ethyl group and a formamide moiety, which may enhance its stability and alter its interaction with biological targets.
Eigenschaften
CAS-Nummer |
138307-66-1 |
|---|---|
Molekularformel |
C10H13N5O2 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
N-ethyl-N-[2-(6-oxo-1H-purin-9-yl)ethyl]formamide |
InChI |
InChI=1S/C10H13N5O2/c1-2-14(7-16)3-4-15-6-13-8-9(15)11-5-12-10(8)17/h5-7H,2-4H2,1H3,(H,11,12,17) |
InChI-Schlüssel |
WQAIVVLOERLXMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN1C=NC2=C1N=CNC2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/structure/B12897648.png)
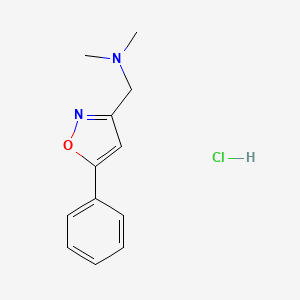
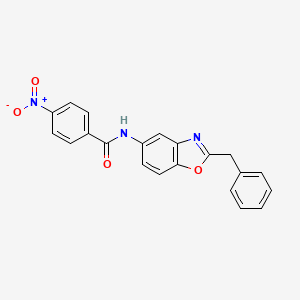
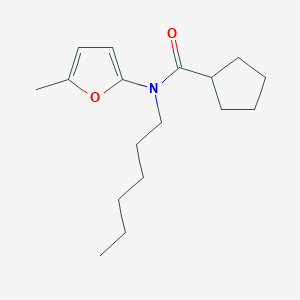
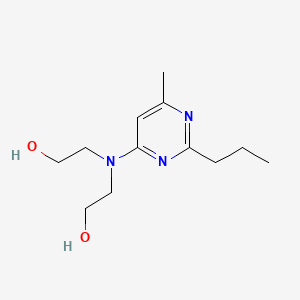
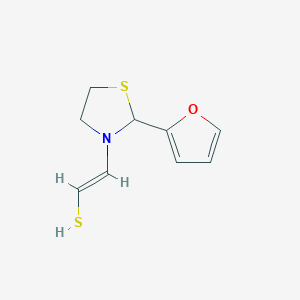
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
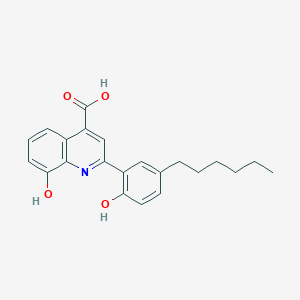

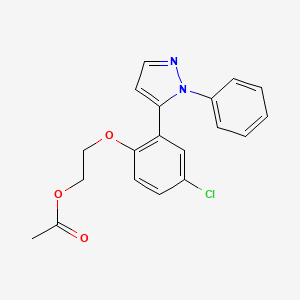

![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

